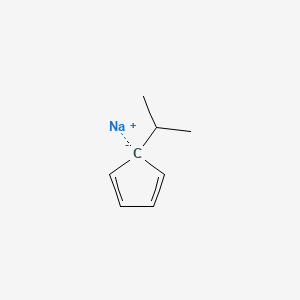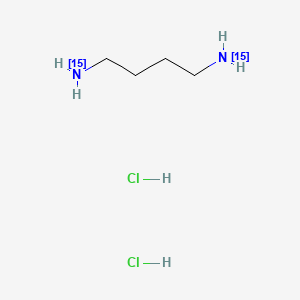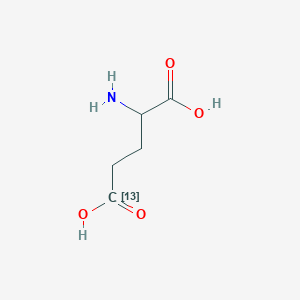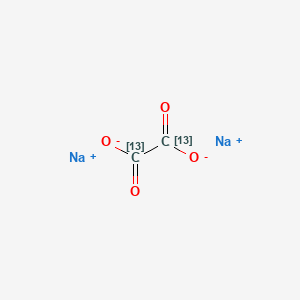
シンナム酸-d6
説明
3-Phenyl-d5-2-propenoic acid-3-d1, also known as trans-Cinnamic acid-β,2,3,4,5,6-d6, is a compound with the linear formula C6D5CD=CHCO2H . It has a molecular weight of 154.20 .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-d5-2-propenoic acid-3-d1 is represented by the SMILES string [H]\C (=C (\ [2H])c1c ( [2H])c ( [2H])c ( [2H])c ( [2H])c1 [2H])C (O)=O .It has a boiling point of 300 °C and a melting point of 132-135 °C .
科学的研究の応用
抗菌活性
シンナム酸誘導体、シンナム酸-d6を含む、は抗菌特性について研究されてきました。それらは、カンジダ・アルビカンスなどの真菌種に加えて、さまざまなグラム陽性菌およびグラム陰性菌に対して有効性を示しています。 シンナム酸の構造は、その生物学的有効性を高めることができる修飾を可能にするため、新しい抗菌剤の開発のための有望な候補となっています .
抗癌の可能性
研究によると、シンナム酸誘導体は強力な抗癌活性を示す可能性があります。それらは、癌細胞のアポトーシス誘導、腫瘍増殖の阻害、既存の化学療法薬の有効性の強化など、さまざまなメカニズムで機能します。 This compoundは、これらの効果をより詳細に研究するために使用され、癌に対する新しい治療戦略につながる可能性があります .
抗酸化特性
シンナム酸とその誘導体は、その抗酸化能力で知られています。それらは、電子を供与して安定な生成物を形成することにより、ラジカル連鎖反応を停止させることができ、それによって身体を酸化ストレスから保護します。 この特性は、慢性疾患の予防に不可欠であり、食品保存や医薬品における潜在的な用途があります .
神経保護効果
シンナム酸の誘導体は、アルツハイマー病などの神経疾患の治療に役立つ可能性のある神経保護効果を示しています。 This compoundを研究することにより、研究者は、アルツハイマー病の進行に関与するアセチルコリンエステラーゼなどの酵素を阻害する可能性を探索できます .
抗糖尿病活性
シンナム酸誘導体は、さまざまな代謝経路に影響を与えることにより、抗糖尿病特性を示すことが報告されています。それらは、インスリン分泌を刺激し、膵臓β細胞の機能を改善し、グルコースの取り込みを高めることができます。 This compoundは、これらの効果をよりよく理解し、新しい抗糖尿病薬を開発するための研究に使用できます .
バイオベース材料合成
シンナム酸は、バイオプラスチックなどのバイオベース機能性材料の合成におけるその用途について調査されています。これらの材料は、従来のプラスチックに対する持続可能な代替品を提供することにより、地球温暖化の軽減に貢献できます。 This compoundは、代謝経路と生物活性化合物の合成を研究するのに役立つため、この研究で役割を果たすことができます .
Safety and Hazards
作用機序
Target of Action
Cinnamic acid and its derivatives, including cinnamic acid-d6, have been found to interact with several targets in the body. These include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, and their inhibition can lead to increased levels of acetylcholine, a neurotransmitter, in the brain .
Mode of Action
Cinnamic acid derivatives act on different mechanisms of action, including stimulation of insulin secretion, improvement of pancreatic β-cell functionality, inhibition of hepatic gluconeogenesis, enhanced glucose uptake, increased insulin signaling pathway, delay of carbohydrate digestion and glucose absorption, and inhibition of protein glycation and insulin fibrillation . The interaction of cinnamic acid derivatives with their targets leads to these changes, contributing to their biological efficacy .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine . The presence of an acrylic acid group substituted on the phenyl ring gives cinnamic acid either a cis or a trans configuration, with the latter being the most common .
Pharmacokinetics
Current research efforts are focused on improving this aspect, such as entrapping these compounds into solid and liquid particles .
Result of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . For instance, some derivatives have shown potent anticancer activity and were active against both AChE and BChE . The molecular and cellular effects of these compounds’ actions contribute to these properties.
Action Environment
The action, efficacy, and stability of cinnamic acid derivatives can be influenced by various environmental factors. For instance, the presence of an electron-withdrawing group on the para position of the phenyl ring has been found to enhance the anti-TB activity of these compounds
特性
IUPAC Name |
(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-UMENIHJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C/C(=O)O)/[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584104 | |
| Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91453-04-2 | |
| Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trans-cinnamic-β,2,3,4,5,6-D6_acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)
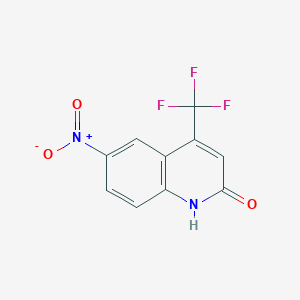

![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)

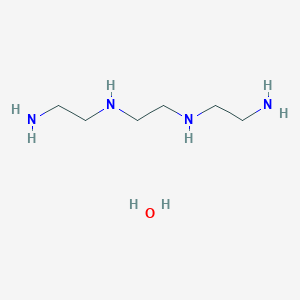
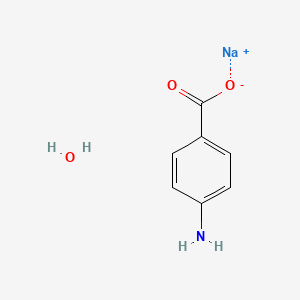
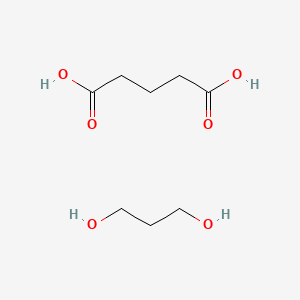
![(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1602486.png)
